1,10-Phenanthroline-4,7-diol, 2,9-dimethyl-
Overview
Description
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is a nitrogen-containing heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, which is known for its strong chelating properties. This compound is characterized by the presence of hydroxyl groups at the 4 and 7 positions and methyl groups at the 2 and 9 positions on the phenanthroline ring. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- typically involves the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media. This process leads to the formation of the corresponding 4,7-oxygenated derivatives . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinone derivatives, while substitution reactions could produce various alkylated or acylated derivatives.
Scientific Research Applications
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is investigated for its potential as a DNA intercalator, which could have implications in cancer research and drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of colorimetric sensors and luminescent materials.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to the metal ions, the compound can disrupt the normal function of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, which lacks the hydroxyl and methyl groups.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of hydroxyl groups.
2,2’-Bipyridine: Another nitrogen-containing heterocyclic compound with similar chelating properties.
Uniqueness
1,10-Phenanthroline-4,7-diol, 2,9-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which enhance its chelating ability and modify its electronic properties. These modifications can lead to different reactivity and selectivity compared to its parent compound and other derivatives.
Properties
IUPAC Name |
2,9-dimethyl-1,10-dihydro-1,10-phenanthroline-4,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7-5-11(17)9-3-4-10-12(18)6-8(2)16-14(10)13(9)15-7/h3-6H,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOUIVFZUKIUAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C3=C(C=C2)C(=O)C=C(N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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